3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline core fused with a pyran ring and substituted with hydroxybenzylidene and phenyl groups, makes it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a quinoline-4-one derivative.
Reduction: Formation of a hydroxyquinoline derivative.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells or inhibition of bacterial growth.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine, chloroquine, and quinidine, which are known for their antimalarial and antimicrobial activities.
Pyranoquinoline Derivatives: Compounds with similar fused ring structures that exhibit various biological activities.
Uniqueness
3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxybenzylidene and phenyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H17NO3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(3Z)-3-[(2-hydroxyphenyl)methylidene]-5-phenyl-1H-pyrano[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C25H17NO3/c27-21-13-7-4-10-17(21)14-22-25(28)24-20(15-29-22)26-19-12-6-5-11-18(19)23(24)16-8-2-1-3-9-16/h1-14,27H,15H2/b22-14- |
InChI Key |
UOOQRFRNJKYYGC-HMAPJEAMSA-N |
Isomeric SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)/C(=C/C4=CC=CC=C4O)/O1)C5=CC=CC=C5 |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C(=C2C(=O)C(=CC4=CC=CC=C4O)O1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.